BenchChemオンラインストアへようこそ!

3-Methylcyclohexane-1-carbonyl chloride

Lipophilicity Drug Design ADME Prediction

3-Methylcyclohexane-1-carbonyl chloride (CAS 768397-75-7) is a cycloaliphatic acyl chloride with the molecular formula C8H13ClO and a molecular weight of 160.64 g/mol. It is a reactive intermediate used primarily in the synthesis of amides, esters, and other carbonyl derivatives for pharmaceutical and agrochemical research.

Molecular Formula C8H13ClO
Molecular Weight 160.64
CAS No. 768397-75-7
Cat. No. B2617660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcyclohexane-1-carbonyl chloride
CAS768397-75-7
Molecular FormulaC8H13ClO
Molecular Weight160.64
Structural Identifiers
SMILESCC1CCCC(C1)C(=O)Cl
InChIInChI=1S/C8H13ClO/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3
InChIKeyQTFYECBIEPDEDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methylcyclohexane-1-carbonyl chloride (CAS 768397-75-7): Procurement & Selection Guide for Research and Industrial Use


3-Methylcyclohexane-1-carbonyl chloride (CAS 768397-75-7) is a cycloaliphatic acyl chloride with the molecular formula C8H13ClO and a molecular weight of 160.64 g/mol [1]. It is a reactive intermediate used primarily in the synthesis of amides, esters, and other carbonyl derivatives for pharmaceutical and agrochemical research . The compound features a methyl substituent at the 3-position of the cyclohexane ring, distinguishing it from the parent cyclohexanecarbonyl chloride and other regioisomeric methyl analogs.

Why 3-Methylcyclohexane-1-carbonyl chloride Cannot Be Interchanged with Other Cyclohexanecarbonyl Chlorides


Substituting a different methylcyclohexanecarbonyl chloride isomer or the unsubstituted parent compound in a synthetic sequence is not trivial. The position of the methyl group alters the electronic environment of the acyl chloride, the steric accessibility of the carbonyl carbon, and the lipophilicity (XLogP3) of the resulting products [1]. These differences can significantly impact reaction kinetics, regioselectivity in subsequent transformations, and the pharmacological properties of final drug candidates, as evidenced by patent literature where specific regioisomers are selected for optimal biological activity .

Quantitative Differentiation of 3-Methylcyclohexane-1-carbonyl chloride from Closest Analogs


Lipophilicity (XLogP3) Comparison of 3-Methylcyclohexane-1-carbonyl chloride vs. Regioisomeric and Parent Analogs

The computed XLogP3 value for 3-methylcyclohexane-1-carbonyl chloride is 3.1, indicating intermediate lipophilicity among the methyl-substituted cyclohexanecarbonyl chlorides [1]. The values for the 2-methyl isomer (XLogP3 = 3.3), the 4-methyl isomer (XLogP3 = 3.1), the 1-methyl isomer (XLogP3 = 3.2), and the unsubstituted parent compound (XLogP3 = 2.9) demonstrate that the 3-position substituent provides a balance between increased membrane permeability and potential solubility advantages over the more lipophilic 2-methyl isomer [2].

Lipophilicity Drug Design ADME Prediction

Boiling Point and Density Under Reduced Pressure: 3-Methyl vs. Unsubstituted Cyclohexanecarbonyl Chloride

3-Methylcyclohexane-1-carbonyl chloride exhibits a boiling point of 80-81 °C at 13 Torr and a predicted density of 1.052 ± 0.06 g/cm³ . The unsubstituted cyclohexanecarbonyl chloride has a reported boiling point of 75 °C at 30 mmHg (~30 Torr) and a density of 1.079 g/mL at 20 °C . The higher boiling point at a lower pressure for the 3-methyl compound indicates a significantly lower vapor pressure compared to the parent compound.

Physical Properties Purification Formulation

Patent Evidence for 3-Methylcyclohexane-1-carbonyl chloride as a Key Intermediate in Factor XIa Inhibitor Synthesis

Patent literature indicates that 3-methylcyclohexanecarbonyl chloride is specifically employed as a building block in the synthesis of selective Factor XIa inhibitors and dual FXIa/plasma kallikrein inhibitors . These compounds are under investigation for thromboembolic and inflammatory disorders. The selection of the 3-methyl regioisomer, as opposed to the 4-methyl or unsubstituted analog, is part of a defined structure-activity relationship (SAR) exploration within these patents [1].

Medicinal Chemistry Anticoagulants Patent Synthesis

Stereochemical Potential: cis/trans Isomerism in 3-Methylcyclohexane-1-carbonyl chloride Derivatives

The 3-methyl substituent on the cyclohexane ring introduces the potential for cis/trans stereoisomerism, which can lead to distinct biological activities in derived amides and esters [1]. In contrast, the 1-methyl isomer lacks ring stereochemistry at the substitution point, and the 4-methyl isomer exhibits symmetry that reduces stereochemical complexity. The cis- and trans-3-methylcyclohexanecarboxylic acid parent compounds are known to exhibit differentiated properties and are used in HIV attachment inhibitor research .

Stereochemistry Chiral Resolution Isomer Purity

Optimal Procurement Scenarios for 3-Methylcyclohexane-1-carbonyl chloride Based on Evidence


Synthesis of Factor XIa Inhibitor Candidates for Anticoagulant Drug Discovery

Procurement of 3-methylcyclohexane-1-carbonyl chloride is directly justified for research groups synthesizing Factor XIa or dual FXIa/plasma kallikrein inhibitors, as patent WO2021078312A1 and related filings explicitly utilize this regioisomer as an intermediate . Substituting the 4-methyl or unsubstituted analog may lead to compounds outside the preferred patent SAR, potentially reducing activity or intellectual property freedom-to-operate.

Medicinal Chemistry Programs Requiring Optimized Lipophilicity for CNS or Oral Drug Candidates

The computed XLogP3 of 3.1 for this acyl chloride positions it favorably for generating amide/ester derivatives with drug-like logP values. When designing compounds for CNS penetration or oral bioavailability, the 3-methyl isomer provides a lipophilicity advantage over cyclohexanecarbonyl chloride (XLogP3 = 2.9) without the excessive hydrophobicity of the 2-methyl isomer (XLogP3 = 3.3) [1]. This balanced profile supports its use in lead optimization campaigns.

Stereochemical SAR Studies Exploiting cis/trans Isomerism

Research groups investigating the impact of stereochemistry on target binding should consider the 3-methyl isomer. Unlike the 1-methyl analog, it offers the potential to synthesize and resolve cis/trans diastereomeric amides or esters, enabling more nuanced SAR exploration . The 2-methyl isomer also offers this possibility, but the 3-position may provide a distinct spatial orientation of the methyl group relative to the carbonyl, which can be critical for specific receptor or enzyme binding pockets.

Distillation or Vacuum-Sensitive Processes Requiring Low Volatility

For synthetic procedures or purifications conducted under reduced pressure, the higher boiling point of 3-methylcyclohexane-1-carbonyl chloride (80-81 °C at 13 Torr) relative to the unsubstituted compound (~75 °C at 30 Torr) indicates lower volatility . This property may be advantageous in vacuum-sensitive reactions or when minimizing evaporative losses of the acyl chloride reagent is a priority.

Quote Request

Request a Quote for 3-Methylcyclohexane-1-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.